molecular formula C11H10BrNO B050187 4-(Bromomethyl)-3-methyl-5-phenylisoxazole CAS No. 113841-59-1

4-(Bromomethyl)-3-methyl-5-phenylisoxazole

Cat. No.: B050187
CAS No.: 113841-59-1
M. Wt: 252.11 g/mol
InChI Key: KCGVZUOBUPWFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-3-methyl-5-phenylisoxazole (CAS RN: 113841-59-1) is a brominated isoxazole derivative with the molecular formula C₁₁H₁₀BrNO and a molecular weight of 252.10 g/mol . It features a bromomethyl (-CH₂Br) group at the 4-position, a methyl (-CH₃) group at the 3-position, and a phenyl ring at the 5-position of the isoxazole core. The compound has a melting point of 72°C and is commercially available in purities up to 95% (e.g., from TFS Chemical) at a price of ¥40,300 per gram . Its bromomethyl group makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridinium dichromate can be synthesized by adding pyridine to a solution of chromium trioxide in water. The reaction proceeds as follows:

2 C5H5N+CrO3+H2O[C5H5NH]2[Cr2O7]\text{2 C}_5\text{H}_5\text{N} + \text{CrO}_3 + \text{H}_2\text{O} \rightarrow \text{[C}_5\text{H}_5\text{NH]}_2\text{[Cr}_2\text{O}_7\text{]} 2 C5​H5​N+CrO3​+H2​O→[C5​H5​NH]2​[Cr2​O7​]

Industrial Production Methods

In industrial settings, pyridinium dichromate is produced in a similar manner but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then crystallized and dried for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Pyridinium dichromate is primarily used as an oxidizing agent. It undergoes oxidation reactions, converting primary alcohols to aldehydes and secondary alcohols to ketones. The compound is less acidic than pyridinium chlorochromate, making it more suitable for the oxidation of acid-sensitive substrates .

Common Reagents and Conditions

The oxidation reactions using pyridinium dichromate are typically carried out in dichloromethane at room temperature. The reagent is compatible with a wide range of functional groups, allowing for selective oxidation without affecting other parts of the molecule .

Major Products Formed

The major products formed from the oxidation reactions with pyridinium dichromate are aldehydes and ketones. For example, the oxidation of ethanol yields acetaldehyde, while the oxidation of isopropanol yields acetone .

Scientific Research Applications

Biological Activities

Antioxidant Properties
Research indicates that derivatives of isoxazole compounds exhibit notable antioxidant properties. For instance, certain substituted isoxazoles have been tested in models such as Caenorhabditis elegans and human fibroblasts, demonstrating superior antioxidant activity compared to traditional antioxidants like quercetin . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Activity
Several studies have explored the anticancer potential of isoxazole derivatives. For example, compounds similar to 4-(Bromomethyl)-3-methyl-5-phenylisoxazole have shown promise as inhibitors of specific kinases involved in cancer progression. In one study, a related compound exhibited >200-fold selectivity over other kinases, indicating its potential as a targeted cancer therapy . The development of isoxazole-based kinase inhibitors has been linked to enhanced efficacy in chemotherapy regimens.

Neuroprotective Effects
Emerging research highlights the neuroprotective effects of isoxazole derivatives. A study focusing on aminothiazoles demonstrated their ability to penetrate the blood-brain barrier and exert protective effects against neurodegenerative conditions . This opens avenues for further exploration of isoxazoles in treating neurodegenerative diseases.

Case Study 1: Antioxidant Activity

A comprehensive study evaluated the antioxidant capacity of various isoxazole derivatives, including those related to this compound. The results indicated that specific substitutions on the isoxazole ring significantly enhanced antioxidant activity, with some derivatives outperforming established antioxidants .

Case Study 2: Cancer Therapeutics

In preclinical trials, a derivative of this compound was tested for its ability to inhibit ATR kinase. The findings revealed potent inhibition at nanomolar concentrations, leading to increased sensitivity of cancer cells to DNA-damaging agents . This case underscores the therapeutic potential of isoxazoles in enhancing the efficacy of existing cancer treatments.

Data Table: Summary of Biological Activities

Activity Type Compound IC50 Value (µM) Selectivity
AntioxidantIsoxazole Derivative A15Compared to Quercetin
ATR Kinase InhibitionIsoxazole Derivative B0.5>200-fold over P450s
NeuroprotectiveIsoxazole Derivative C0.94Effective in vivo

Mechanism of Action

The mechanism by which pyridinium dichromate exerts its oxidizing effects involves the transfer of oxygen atoms from the dichromate ion to the substrate. The reaction proceeds through a series of steps, including the formation of a chromate ester intermediate, followed by the cleavage of the carbon-hydrogen bond and the formation of the carbon-oxygen double bond. The overall reaction can be represented as follows:

RCH2OH+[C5H5NH]2[Cr2O7]RCHO+[C5H5NH]2[Cr2O6]+H2O\text{RCH}_2\text{OH} + \text{[C}_5\text{H}_5\text{NH]}_2\text{[Cr}_2\text{O}_7\text{]} \rightarrow \text{RCHO} + \text{[C}_5\text{H}_5\text{NH]}_2\text{[Cr}_2\text{O}_6\text{]} + \text{H}_2\text{O} RCH2​OH+[C5​H5​NH]2​[Cr2​O7​]→RCHO+[C5​H5​NH]2​[Cr2​O6​]+H2​O

Comparison with Similar Compounds

Positional Isomers: 4-(Bromomethyl)-5-methyl-3-phenylisoxazole

Key Differences :

  • Structure : The bromomethyl and methyl groups are swapped between positions 4 and 5 (CAS RN: 180597-83-5) .
  • Physical Properties : Lower melting point (61–63°C ) compared to the target compound (72°C), highlighting the impact of substituent positioning on crystal packing .
  • Commercial Availability : Priced lower (¥32,900 per gram ) but with higher purity (97%), suggesting differences in synthetic accessibility .
Property 4-(Bromomethyl)-3-methyl-5-phenylisoxazole 4-(Bromomethyl)-5-methyl-3-phenylisoxazole
CAS RN 113841-59-1 180597-83-5
Melting Point 72°C 61–63°C
Molecular Weight 252.10 g/mol 252.10 g/mol
Price (1g) ¥40,300 ¥32,900
Purity 95% 97%

Bromophenyl-Substituted Isoxazoles

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid (CAS RN: 91182-60-4)

  • Structure : Replaces the bromomethyl group with a carboxylic acid (-COOH) and introduces a 4-bromophenyl substituent .
  • Molecular Weight : 282.09 g/mol, higher due to the bromophenyl and carboxylic acid groups.
  • Applications : Used as a precursor for amide or ester derivatives in drug discovery .

Methyl 3-(4-Bromophenyl)isoxazole-5-carboxylate (CAS RN: 377053-86-6)

  • Structure : Contains a methyl ester (-COOCH₃) and a 4-bromophenyl group .
  • Reactivity : The ester group enhances solubility in organic solvents, making it suitable for coupling reactions.

Multi-Brominated Isoxazoles

4-Bromo-5-(bromomethyl)-3-methylisoxazole (CAS RN: 53257-36-6)

  • Structure : Features two bromine atoms (at positions 4 and 5) and a methyl group .
  • Molecular Formula: C₅H₅Br₂NO (MW: 254.91 g/mol).
  • Reactivity : The dual bromine substitution increases electrophilicity, enabling sequential substitution reactions.

Functionalized Derivatives

3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l)

  • Structure : Incorporates a bromothiophene ring and a carboxamide group .
  • Applications: Potential pharmacological activity due to the diethylamino-phenyl moiety, which is common in receptor-targeting compounds.

Structural and Reactivity Trends

  • Positional Isomerism : Swapping substituent positions (e.g., bromomethyl vs. methyl) alters melting points and intermolecular interactions .
  • Electron-Withdrawing Groups : Bromine and carboxylic acid groups enhance electrophilicity, directing reactivity toward nucleophilic substitution or cross-coupling .
  • Biological Relevance : Carboxamide and ester derivatives (e.g., 39l, 377053-86-6) are frequently explored in drug development due to improved bioavailability .

Biological Activity

4-(Bromomethyl)-3-methyl-5-phenylisoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the bromomethyl group enhances its reactivity, allowing for various biological interactions. The molecular formula is C11H10BrN2O, with a molecular weight of approximately 272.11 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in breast cancer cell lines.
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation markers in animal models.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

Modification Effect on Activity
Bromomethyl GroupEnhances lipophilicity and cellular uptake
Methyl Substitution at C3Increases potency against certain pathogens
Phenyl Group at C5Contributes to anticancer activity

Research has demonstrated that modifications to the isoxazole ring can significantly influence the compound's efficacy and selectivity against specific biological targets.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential .
  • Anticancer Studies : In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of exposure . This highlights its potential as an anticancer agent.
  • Anti-inflammatory Effects : An animal model of inflammation demonstrated that administration of the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% compared to control groups .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Bromomethyl)-3-methyl-5-phenylisoxazole, and how can reaction conditions be optimized?

A common method involves nucleophilic substitution or condensation reactions. For example, bromomethyl derivatives of isoxazoles can be synthesized via refluxing with brominating agents under acidic conditions. describes a similar approach using glacial acetic acid as a catalyst in ethanol, followed by solvent evaporation and filtration . Optimization may involve adjusting stoichiometry, reaction time (e.g., 4–6 hours), or catalysts (e.g., HBr or PBr₃ for bromination). Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How is the compound characterized to confirm its identity and purity?

Key techniques include:

  • Melting Point Analysis : The compound has a reported melting point of 72°C ( ), which serves as a preliminary identifier.
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the bromomethyl group (δ ~4.3 ppm for -CH₂Br) and aromatic protons .
  • Mass Spectrometry : Molecular ion peaks at m/z 252.10 (C₁₁H₁₀BrNO) validate the molecular formula .
  • TLC : Used to monitor reaction progress and assess purity .

Q. What are the critical safety considerations when handling this compound?

The bromomethyl group is reactive and may pose toxicity risks. Use personal protective equipment (PPE), work in a fume hood, and avoid contact with skin/eyes. Storage should be in dry, airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD provides precise bond lengths, angles, and crystal packing. For isoxazole derivatives, SHELX programs (e.g., SHELXL) are widely used for refinement. highlights SHELX’s robustness in small-molecule crystallography, enabling detection of bromine atom positioning and isoxazole ring planarity . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What spectroscopic methods are most effective for analyzing electronic and steric effects in derivatives of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~560 cm⁻¹).
  • UV-Vis Spectroscopy : Reveals π→π* transitions in the phenyl and isoxazole rings, useful for studying electronic interactions .
  • DFT Calculations : Pair with experimental data to model electron density distributions and predict reactivity .

Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?

The bromomethyl group participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. Kinetic studies using NMR or HPLC can track substituent effects. For example, outlines pyrazole thiourea synthesis via similar intermediates, where bromine acts as a leaving group. Monitoring by ¹H NMR (e.g., disappearance of -CH₂Br signals) confirms reaction progression .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

Chiral auxiliaries or catalysts (e.g., palladium with BINAP ligands) can induce asymmetry. demonstrates bromocyclization of allyl oximes using enantioselective conditions, yielding isoxazolidinones with >90% enantiomeric excess (ee). Chiral HPLC or polarimetry validates enantiopurity .

Q. How do structural modifications impact biological activity in isoxazole derivatives?

Structure-activity relationship (SAR) studies require systematic substitution. For example, replacing the phenyl group with electron-withdrawing substituents (e.g., -NO₂) may enhance antibacterial activity. validates SAR via in vitro assays, showing triazole-thiol derivatives with IC₅₀ values <10 µM against microbial strains .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How should researchers validate data?

Some sources report mp = 72°C ( ), while others cite 61–63°C for similar analogs (). Differences arise from polymorphic forms or impurities. Researchers should cross-validate using differential scanning calorimetry (DSC) and ensure recrystallization from the same solvent (e.g., ethanol/water) .

Q. Conflicting reactivity in bromomethyl-substituted isoxazoles: Are these due to steric or electronic factors?

Steric hindrance from the 3-methyl group may slow nucleophilic substitutions compared to unsubstituted analogs. Computational modeling (e.g., molecular electrostatic potential maps) and kinetic studies (Arrhenius plots) can isolate contributing factors .

Q. Methodological Recommendations

  • Synthetic Protocols : Use anhydrous conditions and inert atmospheres for bromination steps .
  • Crystallography : Employ high-resolution detectors (e.g., CCD) and SHELXL for refinement .
  • Biological Assays : Include positive controls (e.g., sulfamethoxazole) and replicate experiments to ensure statistical significance .

Properties

IUPAC Name

4-(bromomethyl)-3-methyl-5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGVZUOBUPWFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380150
Record name 4-(bromomethyl)-3-methyl-5-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113841-59-1
Record name 4-(bromomethyl)-3-methyl-5-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

But-2-ene-1,4-dione
But-2-ene-1,4-dione
4-(Bromomethyl)-3-methyl-5-phenylisoxazole
But-2-ene-1,4-dione
But-2-ene-1,4-dione
4-(Bromomethyl)-3-methyl-5-phenylisoxazole
But-2-ene-1,4-dione
4-(Bromomethyl)-3-methyl-5-phenylisoxazole
But-2-ene-1,4-dione
But-2-ene-1,4-dione
4-(Bromomethyl)-3-methyl-5-phenylisoxazole
But-2-ene-1,4-dione
But-2-ene-1,4-dione
4-(Bromomethyl)-3-methyl-5-phenylisoxazole
But-2-ene-1,4-dione
But-2-ene-1,4-dione
4-(Bromomethyl)-3-methyl-5-phenylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.